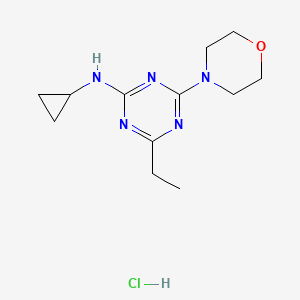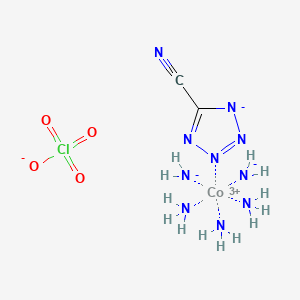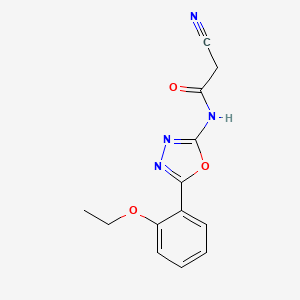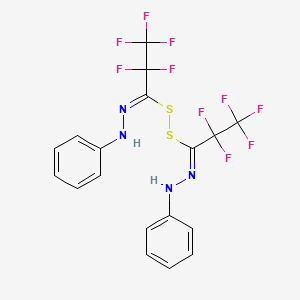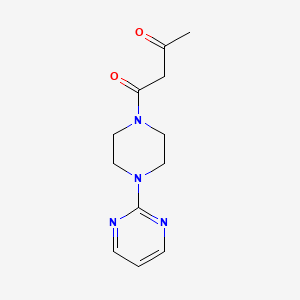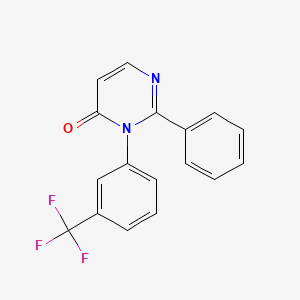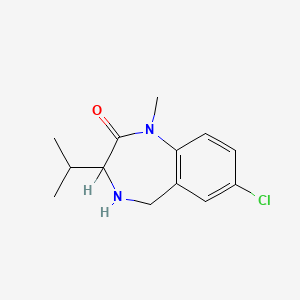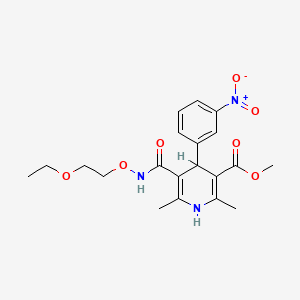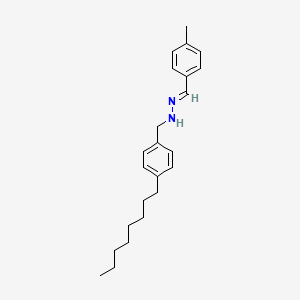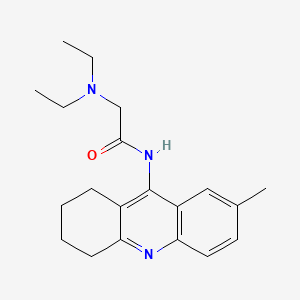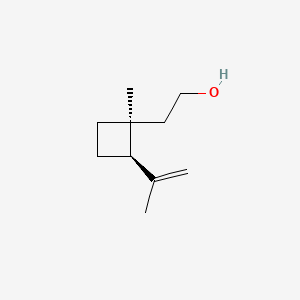
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)- is an organic compound with the molecular formula C10H18O and a molecular weight of 154.25 . This compound is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms. The specific stereoisomerism in this compound is denoted by (1S,2R), indicating the configuration of the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable diene with an alcohol group in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)- can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are different alcohols or hydrocarbons.
Substitution: The major products depend on the substituent introduced, such as alkyl halides.
Applications De Recherche Scientifique
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by activating or inhibiting specific proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexane, 1-ethenyl-1-methyl-2-(1-methylethenyl)-4-(1-methylethylidene)-
- Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, [1S-(1α,2β,4β)]-
Uniqueness
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1S,2R)- is unique due to its specific stereoisomerism, which can result in different chemical and biological properties compared to its similar compounds. The (1S,2R) configuration can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Numéro CAS |
68225-45-6 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2-[(1S,2R)-1-methyl-2-prop-1-en-2-ylcyclobutyl]ethanol |
InChI |
InChI=1S/C10H18O/c1-8(2)9-4-5-10(9,3)6-7-11/h9,11H,1,4-7H2,2-3H3/t9-,10+/m1/s1 |
Clé InChI |
SJKPJXGGNKMRPD-ZJUUUORDSA-N |
SMILES isomérique |
CC(=C)[C@H]1CC[C@@]1(C)CCO |
SMILES canonique |
CC(=C)C1CCC1(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


